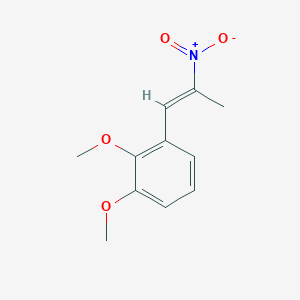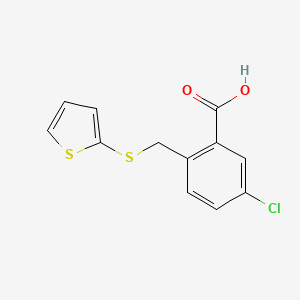
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is a chemical compound that features a benzoic acid core substituted with a chlorine atom and a thiophen-2-ylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid typically involves the following steps:
Formation of the Thiophen-2-ylsulfanylmethyl Group: This can be achieved by reacting thiophene with a suitable sulfonyl chloride in the presence of a base.
Chlorination of Benzoic Acid: The benzoic acid core is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The thiophen-2-ylsulfanylmethyl group is then coupled to the chlorinated benzoic acid under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophen-2-ylsulfanylmethyl group can interact with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(thiophen-2-yl)-benzoic acid: Lacks the sulfanylmethyl group.
2-(Thiophen-2-ylsulfanylmethyl)-benzoic acid: Lacks the chlorine atom.
5-Chloro-2-(methylsulfanylmethyl)-benzoic acid: Has a methyl group instead of the thiophen-2-yl group.
Uniqueness
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)-benzoic acid is unique due to the presence of both the chlorine atom and the thiophen-2-ylsulfanylmethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
CAS No. |
16220-62-5 |
|---|---|
Molecular Formula |
C12H9ClO2S2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
5-chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-4-3-8(10(6-9)12(14)15)7-17-11-2-1-5-16-11/h1-6H,7H2,(H,14,15) |
InChI Key |
CMOAJAQRASZGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


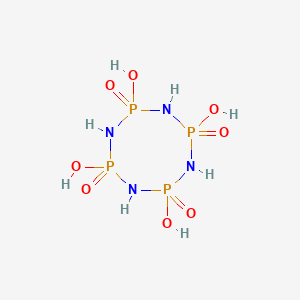



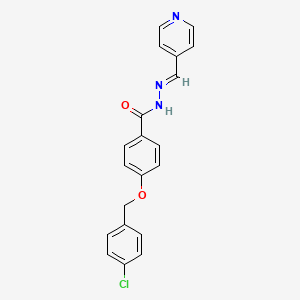
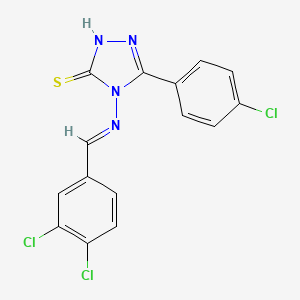

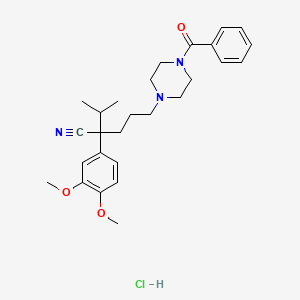
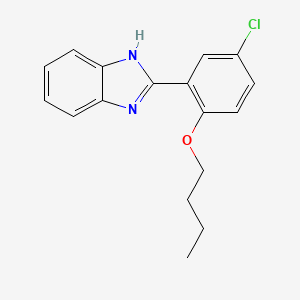

![2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B15081752.png)
![[(2E)-2-(1-hexadecylquinolin-4(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B15081770.png)

